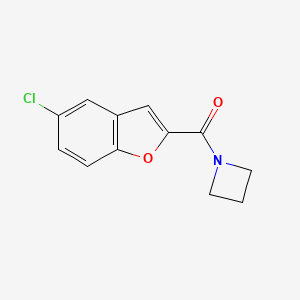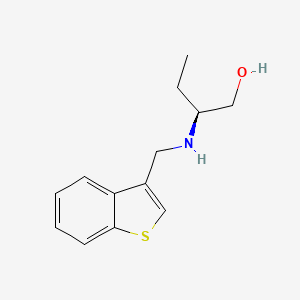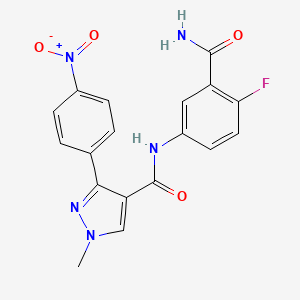
Azetidin-1-yl-(5-chloro-1-benzofuran-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azetidin-1-yl-(5-chloro-1-benzofuran-2-yl)methanone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have several interesting properties that make it useful for a variety of different applications, including its ability to act as a potent inhibitor of certain enzymes and its potential as a therapeutic agent for a number of different diseases.
Mechanism of Action
The mechanism of action of Azetidin-1-yl-(5-chloro-1-benzofuran-2-yl)methanone involves its ability to bind to and inhibit the activity of certain enzymes. In the case of DPP-4, this compound binds to the active site of the enzyme and prevents it from breaking down certain hormones that regulate blood glucose levels. This leads to an increase in the levels of these hormones, which can help to reduce blood glucose levels in individuals with diabetes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. In addition to its ability to inhibit DPP-4, this compound has also been found to have other effects on the body, including its ability to modulate the activity of certain immune cells and its potential as an anti-inflammatory agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Azetidin-1-yl-(5-chloro-1-benzofuran-2-yl)methanone in lab experiments is its ability to act as a potent inhibitor of certain enzymes. This makes it useful for studying the role of these enzymes in various biological processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for research involving Azetidin-1-yl-(5-chloro-1-benzofuran-2-yl)methanone. One promising area of research involves its potential as a therapeutic agent for a number of different diseases, including diabetes and inflammation. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various areas of scientific research.
Synthesis Methods
The synthesis of Azetidin-1-yl-(5-chloro-1-benzofuran-2-yl)methanone is a complex process that requires a number of different steps. One common method for synthesizing this compound involves the reaction of 5-chloro-1-benzofuran-2-carboxylic acid with azetidine-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). This reaction produces the desired compound in good yields and high purity.
Scientific Research Applications
Azetidin-1-yl-(5-chloro-1-benzofuran-2-yl)methanone has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a potent inhibitor of certain enzymes. Specifically, this compound has been found to be a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of blood glucose levels.
properties
IUPAC Name |
azetidin-1-yl-(5-chloro-1-benzofuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c13-9-2-3-10-8(6-9)7-11(16-10)12(15)14-4-1-5-14/h2-3,6-7H,1,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSYFBHSYRDIND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=CC3=C(O2)C=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(4-Fluorophenyl)furan-2-yl]-piperazin-1-ylmethanone](/img/structure/B7646256.png)


![4-[[4-(dimethylamino)benzoyl]amino]-N-methylbenzamide](/img/structure/B7646276.png)

![(2R)-2-methyl-3-[[(E)-3-(3-methylphenyl)prop-2-enoyl]amino]propanoic acid](/img/structure/B7646285.png)

![(1R)-N-(pyrimidin-5-ylmethyl)-1-[4-(trifluoromethyl)phenyl]ethanamine](/img/structure/B7646307.png)

![(2S)-2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]propanoic acid](/img/structure/B7646331.png)
![1-[2-(Trifluoromethyl)quinazolin-4-yl]piperidin-4-one](/img/structure/B7646343.png)
![1-benzyl-N-[4-(pyridin-4-ylmethyl)phenyl]piperidine-4-carboxamide](/img/structure/B7646351.png)

![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide](/img/structure/B7646364.png)